

# Nangibotide's Safety Profile in Diverse Patient Populations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of clinical trial data demonstrates a favorable safety and tolerability profile for **Nangibotide**, a novel TREM-1 inhibitor, across diverse patient populations, including those with septic shock and severe COVID-19. This guide provides an objective comparison of **Nangibotide**'s safety with alternative immunomodulatory therapies, supported by experimental data from key clinical studies.

**Nangibotide**, a first-in-class immunomodulatory agent, is being developed to control the dysregulated inflammatory response characteristic of severe acute inflammatory diseases. Its mechanism of action centers on the inhibition of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), a key amplifier of the innate immune response. Clinical evidence from Phase I, IIa, and IIb trials has consistently indicated that **Nangibotide** is safe and well-tolerated.

### **Comparative Safety Analysis**

To provide a comprehensive understanding of **Nangibotide**'s safety, this guide compares its adverse event profile with that of two other immunomodulatory agents, Anakinra (an interleukin-1 receptor antagonist) and Tocilizumab (an interleukin-6 receptor inhibitor), which have also been investigated in the context of severe inflammation and sepsis. It is important to note that direct head-to-head comparative trials are not yet available; therefore, this analysis is based on data from their respective clinical trials.

### Safety Profile of Nangibotide in Clinical Trials



The safety of **Nangibotide** has been evaluated in multiple clinical trials, most notably the ASTONISH trial in patients with septic shock and the ESSENTIAL trial in patients with severe COVID-19.

#### ASTONISH Trial (Septic Shock):

The Phase IIb ASTONISH trial (NCT04055909) was a randomized, double-blind, placebo-controlled study that enrolled 355 patients with septic shock.[1][2][3] The trial evaluated two different doses of **Nangibotide** against a placebo. The number of treatment-emergent adverse events (TEAEs) was similar across all three groups.[2] Specifically, 96% of patients in the placebo group, 96% in the low-dose **Nangibotide** group, and 95% in the high-dose group experienced at least one TEAE.[2] The incidence of serious treatment-emergent adverse events was also comparable: 24% in the placebo group, 22% in the low-dose group, and 26% in the high-dose group.[2]

| Adverse Event<br>Category                 | Placebo (n=116) | Nangibotide Low<br>Dose (n=118) | Nangibotide High<br>Dose (n=121) |
|-------------------------------------------|-----------------|---------------------------------|----------------------------------|
| Treatment-Emergent Adverse Events (TEAEs) | 111 (96%)       | 113 (96%)                       | 115 (95%)                        |
| Serious TEAEs                             | 28 (24%)        | 26 (22%)                        | 31 (26%)                         |
| Day 28 Mortality                          | 29 (25%)        | 38 (32%)                        | 30 (25%)                         |

#### ESSENTIAL Trial (Severe COVID-19):

The ESSENTIAL trial (NCT04429334) was a Phase II randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of **Nangibotide** in 220 patients with severe COVID-19 requiring respiratory support.[4] The rate of treatment-emergent adverse events was similar between the **Nangibotide** and placebo groups.[5][4]



| Adverse Event Category                | Placebo (n=100) | Nangibotide (n=119) |
|---------------------------------------|-----------------|---------------------|
| Day 28 Mortality                      | 28 (28.0%)      | 19 (16.0%)          |
| Improved Clinical Status at<br>Day 28 | 52 (52.0%)      | 77 (64.7%)          |

## Comparative Safety of Alternative Immunomodulators in Sepsis

Anakinra (IL-1 Receptor Antagonist):

Several clinical trials have investigated the use of Anakinra in sepsis, with a re-analysis of a phase III trial showing a potential survival benefit in a subgroup of patients with features of macrophage activation syndrome (MAS), such as concurrent hepatobiliary dysfunction and disseminated intravascular coagulation.[6] This and other trials of Anakinra in sepsis did not find an increased mortality rate or a higher incidence of serious or non-serious adverse reactions compared to placebo groups.[6] However, one randomized controlled trial in patients with deteriorating respiratory symptoms from COVID-19 was ended prematurely due to safety concerns, with a higher proportion of deaths in the Anakinra group.[1]

Tocilizumab (IL-6 Receptor Inhibitor):

The safety profile of Tocilizumab has been extensively studied, primarily in patients with rheumatoid arthritis. In this population, Tocilizumab is associated with an increased risk of infections.[7] Data from a meta-analysis of randomized controlled trials in rheumatoid arthritis showed a significantly higher risk of infections in patients receiving Tocilizumab in combination with methotrexate compared to controls.[8] While some studies suggest a potential benefit in pediatric patients with septic shock, data on its safety and efficacy in adult septic shock is still emerging.[9]

## **Experimental Protocols**

The following are summaries of the key experimental protocols for the **Nangibotide** clinical trials.



#### **ASTONISH Trial (NCT04055909)**

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-selection study.[10][11][12]
- Patient Population: Adults (18-85 years) with septic shock, defined by vasopressor dependence and hyperlactatemia, with documented or suspected lung, abdominal, or urinary tract infections.[10]
- Intervention: Patients were randomized to receive a continuous intravenous infusion of low-dose Nangibotide, high-dose Nangibotide, or placebo for at least 3 days and up to 5 days.
   [10]
- Safety Monitoring: All adverse events (AEs) and serious adverse events (SAEs) were
  recorded. A Data Monitoring Committee (DMC) was in place to review safety and scientific
  integrity.[10] The protocol specified immediate reporting of all SAEs to the sponsor, except
  for those identified as not requiring immediate reporting.[13]

#### **ESSENTIAL Trial (NCT04429334)**

- Study Design: A randomized, double-blind, placebo-controlled trial.[14]
- Patient Population: Adults (18-75 years) with a confirmed diagnosis of COVID-19 requiring respiratory support (high-flow nasal oxygen, non-invasive ventilation, or invasive mechanical ventilation).[14]
- Intervention: Patients received a continuous intravenous infusion of Nangibotide or a matching placebo for up to 5 days, in addition to standard of care.[14]
- Safety Monitoring: The trial was overseen by an independent Data Monitoring Committee.
   [14] The protocol included procedures for recording and reporting all AEs and SAEs, with immediate reporting of SAEs to the sponsor.[13][15]

## **Signaling Pathways and Experimental Workflows**





#### Click to download full resolution via product page

Caption: Nangibotide's mechanism of action in inhibiting the TREM-1 signaling pathway.





Click to download full resolution via product page

Caption: Workflow of the ASTONISH Phase IIb clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Efficacy and safety of anakinra in adults presenting deteriorating respiratory symptoms from COVID-19: A randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotrem.com [inotrem.com]
- 3. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for nangibotide, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-1 receptor blockade is associated with reduced mortality in sepsis patients with features of the macrophage activation syndrome: Re-analysis of a prior Phase III trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rheumatoid Arthritis (RA) Clinical Trial Safety Side Effects | ACTEMRA® (tocilizumab) [actemrahcp.com]
- 8. Tocilizumab Safety Confirmed in Real-World Setting for RA | MDedge [mdedge.com]
- 9. mdpi.com [mdpi.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Rationale and protocol for the efficacy, safety and tolerability of nangibotide in patients with septic shock (ASTONISH) phase IIb randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rationale and protocol for the efficacy, safety and tolerability of nangibotide in patients with septic shock (ASTONISH) phase IIb randomised controlled trial | BMJ Open [bmjopen.bmj.com]
- 13. gov.uk [gov.uk]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Adverse Events | Emory University | Atlanta GA [ctac.emory.edu]
- To cite this document: BenchChem. [Nangibotide's Safety Profile in Diverse Patient Populations: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13913194#validating-the-safety-profile-of-nangibotide-in-diverse-patient-populations]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com